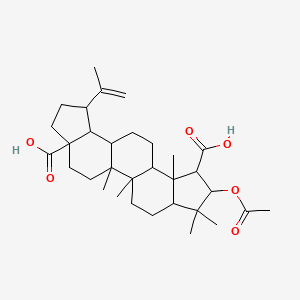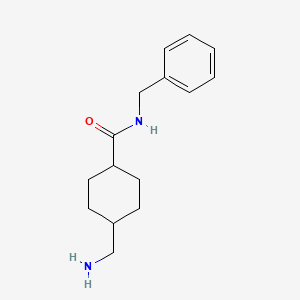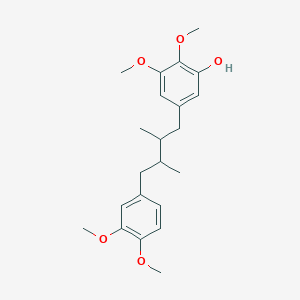
Ceathic acid acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
十四烷酸乙酸酯是一种化学化合物,属于羧酸衍生物。它是十四烷酸与乙酸反应生成的酯。该化合物以其独特的性质和在化学、生物学、医学和工业等各个科学领域的应用而闻名。
准备方法
合成路线和反应条件
十四烷酸乙酸酯可以通过酯化反应合成,其中十四烷酸在催化剂(通常为硫酸)存在下与乙酸反应。反应在回流条件下进行,以确保反应物完全转化为酯产物。反应方程式如下:
十四烷酸+乙酸→十四烷酸乙酸酯+水
工业生产方法
在工业规模上,十四烷酸乙酸酯采用连续酯化工艺生产。反应物不断地送入反应器,产物不断地排出。这种方法可以确保高效和高产率。反应条件经过优化,以保持所需的温度和压力,并且催化剂通常被回收以降低成本。
化学反应分析
反应类型
十四烷酸乙酸酯会发生多种化学反应,包括:
氧化: 它可以被氧化生成十四烷酸和乙酸。
还原: 还原反应可以将其还原回其醇和酸成分。
取代: 它可以发生亲核取代反应,其中乙酸酯基团被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 使用诸如氢化铝锂(LiAlH4)之类的还原剂。
取代: 在碱性条件下可以使用氨(NH3)或胺之类的亲核试剂。
形成的主要产物
氧化: 十四烷酸和乙酸。
还原: 醇和乙酸。
取代: 取决于所用亲核试剂的各种取代酯。
科学研究应用
十四烷酸乙酸酯在科学研究中具有广泛的应用:
化学: 它用作有机合成的试剂,并用作各种化学反应的溶剂。
生物学: 它作为生物活性化合物的合成前体。
医学: 正在研究其潜在的治疗特性,包括抗炎和抗菌活性。
工业: 由于其化学稳定性和反应性,它被用于生产聚合物、树脂和涂料。
作用机制
十四烷酸乙酸酯发挥其作用的机制涉及其与特定分子靶标的相互作用。在生物系统中,它可以与酶和受体相互作用,调节其活性。乙酸酯基团可以被水解,释放乙酸,乙酸可以参与代谢途径。十四烷酸部分可以与细胞成分相互作用,影响各种生化过程。
相似化合物的比较
类似化合物
乙酸: 一种具有类似反应性的简单羧酸。
乙酸乙酯: 一种具有类似化学性质但应用不同的酯。
乙酸甲酯: 另一种具有可比反应性但用途不同的酯。
独特性
十四烷酸乙酸酯的独特性在于其十四烷酸和乙酸的特定组合,赋予其独特的化学和生物学性质。它在各种应用中的多功能性,从有机合成到工业生产,使其区别于其他类似化合物。
属性
IUPAC Name |
16-acetyloxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O6/c1-17(2)19-11-14-32(27(36)37)16-15-29(6)20(23(19)32)9-10-22-30(29,7)13-12-21-28(4,5)25(38-18(3)33)24(26(34)35)31(21,22)8/h19-25H,1,9-16H2,2-8H3,(H,34,35)(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTHVBZILGKTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-Hexanoyloxy-16-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hexanoate](/img/structure/B12105274.png)


![5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester)](/img/structure/B12105292.png)
![2-Aziridinecarboxylic acid,1-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-, ethyl ester, (2S)-](/img/structure/B12105294.png)
![2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid](/img/structure/B12105304.png)

![[4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B12105326.png)
![4-[(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid](/img/structure/B12105333.png)
![5-(carbamoylamino)-3-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylsulfanyl}-1,2-thiazole-4-carboxamide](/img/structure/B12105341.png)
![(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B12105349.png)
